An In-depth Technical Guide to 4-Methoxy-1-naphthonitrile: Physicochemical Properties and Analytical Methodologies
An In-depth Technical Guide to 4-Methoxy-1-naphthonitrile: Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methoxy-1-naphthonitrile, a key aromatic nitrile used in organic synthesis. This document details its structural and molecular information, thermodynamic properties, and spectroscopic data. Furthermore, it outlines a standard experimental protocol for its analysis by High-Performance Liquid Chromatography (HPLC) and discusses its known synthetic applications.
Core Properties and Data
4-Methoxy-1-naphthonitrile, also known as 1-Cyano-4-methoxynaphthalene, is a solid organic compound notable for its naphthalene backbone substituted with a methoxy and a nitrile functional group.[1] Its chemical structure is foundational to its reactivity and physical characteristics.
Molecular Structure
The molecular structure of 4-Methoxy-1-naphthonitrile is depicted below.
Figure 1: Chemical structure of 4-Methoxy-1-naphthonitrile.
Physicochemical Data
The key physical and chemical properties of 4-Methoxy-1-naphthonitrile are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉NO | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| CAS Number | 5961-55-7 | [1] |
| Appearance | Liquid | |
| Melting Point | 100-102 °C | |
| Boiling Point | 364.6 °C at 760 mmHg | N/A |
| Solubility | Data not readily available | |
| InChI Key | FRCZUGOIGNQOID-UHFFFAOYSA-N |
Spectroscopic Data Summary
Spectroscopic analysis is critical for the identification and structural elucidation of 4-Methoxy-1-naphthonitrile. A summary of the available spectroscopic data is presented below.
| Spectroscopic Data | Key Information | Reference(s) |
| ¹H NMR | Data available on Varian A-60 | [1] |
| ¹³C NMR | Data available from Aldrich Chemical Company, Inc. | [1] |
| Infrared (IR) Spectroscopy | FTIR spectra available (KBr wafer technique) | [1] |
| Mass Spectrometry (MS) | GC-MS data available; m/z top peak at 183 | [1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
A reverse-phase HPLC method can be employed for the analysis of 4-Methoxy-1-naphthonitrile.[2] The following protocol is a general guideline and may require optimization based on the specific instrumentation and analytical objectives.
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Phosphoric acid or Formic acid (for Mass Spectrometry compatible methods)
Procedure:
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Mobile Phase Preparation:
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Prepare a suitable mobile phase, which typically consists of a mixture of acetonitrile and water.
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An acidic modifier, such as phosphoric acid or formic acid, can be added to improve peak shape.
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Sample Preparation:
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Accurately weigh and dissolve a sample of 4-Methoxy-1-naphthonitrile in a suitable solvent, such as the mobile phase, to a known concentration.
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Chromatographic Conditions:
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Set the column temperature (e.g., 30 °C).
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Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
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Inject the sample onto the column.
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Detect the analyte using a UV detector at an appropriate wavelength.
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Figure 2: General workflow for the HPLC analysis of 4-Methoxy-1-naphthonitrile.
Chemical Synthesis and Reactivity
4-Methoxy-1-naphthonitrile serves as a valuable intermediate in the synthesis of more complex molecules. It has been utilized in the preparation of 1(endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta[a]naphthalene and substituted azocin-2(1H)-ones.
Signaling Pathways and Biological Activity
Currently, there is no publicly available scientific literature detailing the direct interaction of 4-Methoxy-1-naphthonitrile with any specific biological signaling pathways or demonstrating any defined biological activity. Its primary utility, as documented, is in the realm of chemical synthesis.
Safety Information
4-Methoxy-1-naphthonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Warning | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled |
Conclusion
This technical guide provides a consolidated resource on the physical and chemical properties of 4-Methoxy-1-naphthonitrile. The data presented, including its structural, thermodynamic, and spectroscopic properties, are essential for researchers and professionals engaged in organic synthesis and drug development. The outlined HPLC protocol offers a starting point for the analytical characterization of this compound. Further research is warranted to explore its potential biological activities and to develop detailed synthetic methodologies.
